molecular formula C16H11N5O4S B2583041 N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide CAS No. 1030129-93-1

N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide

Cat. No.: B2583041
CAS No.: 1030129-93-1
M. Wt: 369.36
InChI Key: IUUSIEOIGRCPQQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in cancer research. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a tricyclic system containing sulfur and nitrogen atoms.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide has shown promise in several areas of scientific research:

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to investigate its potential uses in various applications, such as in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Construction of the Tricyclic System: This involves cyclization reactions using appropriate sulfur and nitrogen-containing reagents.

    Coupling of the Benzodioxole and Tricyclic Systems: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The tricyclic system can be reduced to form more saturated analogs.

    Substitution: The acetamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated tricyclic analogs.

    Substitution: Various substituted acetamide derivatives.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide is unique due to its combination of a benzodioxole moiety and a tricyclic system containing sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O4S/c22-13(18-9-1-2-11-12(5-9)25-8-24-11)6-21-16(23)20-7-17-10-3-4-26-14(10)15(20)19-21/h1-5,7H,6,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUSIEOIGRCPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=NC5=C(C4=N3)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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